molecular formula C18H8Cl2N4O2 B11145536 7-(2,3-dichlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(2,3-dichlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11145536
M. Wt: 383.2 g/mol
InChI Key: XAZQKSDTMLTGKF-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the triazatricyclo[8.4.0.03,8]tetradeca family. Its complex name reflects its intricate structure, which combines multiple rings and functional groups. Let’s break it down:

    7-(2,3-dichlorophenyl): This part of the name indicates that there are two chlorine atoms attached to the phenyl ring at position 2 and 3.

    2,6-dioxo: The compound contains two carbonyl (C=O) groups, resulting in a dioxo moiety.

    1,7,9-triazatricyclo[8.4.0.03,8]tetradeca: The core structure consists of a fused tricyclic system with nitrogen atoms at positions 1, 7, and 9.

    3(8),4,9,11,13-pentaene: The compound has five double bonds distributed across the tricyclic framework.

    5-carbonitrile: The nitrile group (C≡N) is attached at position 5.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the carbonyl groups or the aromatic rings.

    Reduction: Reduction reactions might target the double bonds or the nitrile group.

    Substitution: Substituents on the phenyl ring can be replaced via substitution reactions.

Common reagents and conditions depend on the specific transformation. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Researchers explore this compound’s potential in diverse fields:

    Medicine: Investigating its pharmacological properties, such as anticancer or antimicrobial effects.

    Chemistry: Studying its reactivity and designing related compounds.

    Industry: Exploring applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with biological targets. Molecular pathways could include inhibition of enzymes, receptor binding, or modulation of cellular processes. Detailed studies are necessary to unravel its precise effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H8Cl2N4O2

Molecular Weight

383.2 g/mol

IUPAC Name

7-(2,3-dichlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C18H8Cl2N4O2/c19-12-4-3-5-13(15(12)20)24-16-11(8-10(9-21)17(24)25)18(26)23-7-2-1-6-14(23)22-16/h1-8H

InChI Key

XAZQKSDTMLTGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=O)N3C4=C(C(=CC=C4)Cl)Cl)C#N)C(=O)N2C=C1

Origin of Product

United States

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